Ethyl 4-({[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Overview
Description
Ethyl 4-({[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring, an oxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Debus-Radziszewski reaction, which involves the condensation of an α-haloketone with a nitrile in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an amino alcohol with a suitable leaving group.
Coupling Reactions: The oxazole and pyrrolidine rings are then coupled with the cyclohexane carboxylate moiety through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazolone derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrrolidine rings can interact with active sites through hydrogen bonding and hydrophobic interactions, modulating the activity of the target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylates: These compounds also feature a complex ring structure and have shown antiviral activity.
Imidazole Derivatives: These compounds share the heterocyclic ring structure and have a wide range of biological activities.
Uniqueness
Ethyl 4-({[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of oxazole, pyrrolidine, and cyclohexane rings, which confer specific chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
ethyl 4-[[[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]methyl]cyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-3-6-17-13-18(23-28-17)19-7-5-12-24(19)21(26)22-14-15-8-10-16(11-9-15)20(25)27-4-2/h13,15-16,19H,3-12,14H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRILMIOCRHJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)NCC3CCC(CC3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.